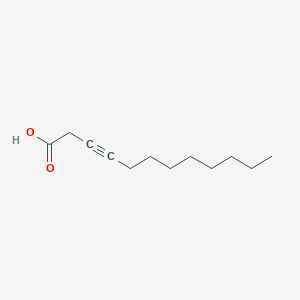

3-Dodecynoic acid

Description

Structure

3D Structure

Properties

CAS No. |

55182-75-7 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

dodec-3-ynoic acid |

InChI |

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-8,11H2,1H3,(H,13,14) |

InChI Key |

ANKCBJRFNIWGKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC#CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Structural Elucidation of 3-Dodecynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-dodecynoic acid, a C12 acetylenic fatty acid. The document details its chemical structure, plausible synthetic pathways, and in-depth analysis of its spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers and professionals involved in lipid chemistry, drug discovery, and natural product synthesis.

Chemical Structure and Properties

This compound, with the chemical formula C₁₂H₂₀O₂, is a monounsaturated fatty acid characterized by a carbon-carbon triple bond at the third position of its twelve-carbon chain. The presence of this alkynyl group imparts distinct chemical reactivity and spectroscopic properties compared to its saturated and olefinic counterparts.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | Dodec-3-ynoic acid |

| CAS Number | 55182-75-7 |

Synthesis of this compound

A logical synthetic pathway would involve the deprotonation of a terminal alkyne, such as 1-pentyne (B49018), with a strong base to form an acetylide anion. This is followed by a nucleophilic substitution reaction with a halo-substituted carboxylic acid ester, like methyl 7-bromoheptanoate. The final step would be the hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol: Proposed Synthesis

Materials:

-

1-Pentyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Methyl 7-bromoheptanoate

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., for distillation and chromatography)

Procedure:

-

Acetylide Formation: In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, dissolve sodium amide in liquid ammonia at -78 °C. Slowly add 1-pentyne to the solution and stir for 2 hours to form the sodium pentynylide.

-

Alkylation: To the acetylide solution, add a solution of methyl 7-bromoheptanoate in diethyl ether dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Ester Hydrolysis: Remove the solvent under reduced pressure. To the resulting crude methyl dodec-3-ynoate, add a solution of aqueous sodium hydroxide (B78521) and methanol. Reflux the mixture for 4 hours.

-

Purification: After cooling, acidify the reaction mixture with hydrochloric acid. Extract the product with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can be further purified by vacuum distillation or column chromatography.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, the expected spectral data can be reliably predicted based on the known spectroscopic behavior of similar acetylenic fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon skeleton and the position of functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons adjacent to the triple bond and the carboxylic acid group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10-12 | singlet (broad) |

| -CH₂-C≡ | ~2.2 | triplet |

| C≡C-CH₂- | ~2.1 | triplet |

| -CH₂-COOH | ~2.4 | triplet |

| -(CH₂)₇- | 1.2-1.6 | multiplet |

| -CH₃ | ~0.9 | triplet |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon framework, with the alkynyl carbons having distinct chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~179 |

| -C≡C- | ~80-90 |

| -C≡C- | ~75-85 |

| -CH₂-COOH | ~34 |

| -CH₂-C≡ | ~19 |

| -(CH₂)₇- | ~22-32 |

| -CH₃ | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. In this compound, the key absorptions are from the carboxylic acid and the internal alkyne.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Broad |

| C=O (Carboxylic acid) | 1700-1725 | Strong |

| C≡C (Internal alkyne) | 2190-2260 | Weak to medium |

| C-H (sp³) | 2850-2960 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation. For fatty acids, derivatization to more volatile esters (e.g., methyl esters) is common for gas chromatography-mass spectrometry (GC-MS) analysis.

Predicted Fragmentation Pattern (Electron Ionization - MS of the Methyl Ester):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of methyl 3-dodecynoate (m/z 210).

-

McLafferty Rearrangement: A prominent peak at m/z 74 is characteristic of methyl esters of fatty acids.

-

Alpha-Cleavage: Fragmentation adjacent to the carbonyl group.

-

Cleavage around the triple bond: Fragmentation of the carbon chain on either side of the alkyne can also be expected.

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed analysis.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal interference in the regions of interest.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization to Methyl Ester:

-

To a solution of this compound in methanol, add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 1-2 hours.

-

After cooling, add water and extract the methyl ester with hexane (B92381) or diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete structural elucidation of this compound, from synthesis to spectroscopic confirmation.

This comprehensive approach, combining a plausible synthetic strategy with detailed predictions and protocols for spectroscopic analysis, provides a solid foundation for the successful structural elucidation of this compound. This information is critical for researchers aiming to synthesize, identify, or utilize this and other related acetylenic fatty acids in their work.

A Technical Guide to the Spectroscopic Analysis of 3-Dodecynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available and predicted spectroscopic data for 3-dodecynoic acid. Due to a lack of publicly available experimental spectra, this document focuses on predicted data, expected spectral characteristics, and general experimental protocols for the spectroscopic analysis of long-chain fatty acids. This guide is intended to serve as a reference for researchers and scientists involved in the characterization of fatty acids and related molecules.

Introduction

This compound is a 12-carbon fatty acid characterized by a carboxylic acid functional group and a carbon-carbon triple bond at the C-3 position. Its molecular formula is C₁₂H₂₀O₂ and it has a monoisotopic mass of 196.14633 Da.[1] Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules. This guide outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provides generalized experimental protocols applicable to this class of compounds.

Spectroscopic Data

A comprehensive search for experimental spectroscopic data for this compound did not yield publicly available ¹H NMR, ¹³C NMR, or IR spectra. However, predicted mass spectrometry data is available.

Mass Spectrometry

Predicted mass spectrometry data for this compound suggests various adducts that could be observed. This data is valuable for the identification of the molecule in complex mixtures using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 197.15361 | 145.7 |

| [M+Na]⁺ | 219.13555 | 153.1 |

| [M-H]⁻ | 195.13905 | 143.6 |

| [M+NH₄]⁺ | 214.18015 | 162.7 |

| [M+K]⁺ | 235.10949 | 150.1 |

| [M+H-H₂O]⁺ | 179.14359 | 134.8 |

| [M+HCOO]⁻ | 241.14453 | 160.8 |

| [M+CH₃COO]⁻ | 255.16018 | 191.4 |

| [M+Na-2H]⁻ | 217.12100 | 147.8 |

| [M]⁺ | 196.14578 | 142.8 |

| [M]⁻ | 196.14688 | 142.8 |

Table 1: Predicted Mass Spectrometry Data for this compound.[1] Data calculated using CCSbase.

Predicted ¹H NMR Spectroscopy

While an experimental spectrum is unavailable, the expected chemical shifts (δ) for the protons in this compound in a solvent like CDCl₃ can be predicted based on its structure:

-

-COOH (Carboxylic Acid Proton): A broad singlet typically appearing far downfield, around 10-12 ppm.

-

-CH₂-COOH (α-methylene protons): A triplet around 2.2-2.5 ppm.

-

-C≡C-CH₂- (Propargylic protons): A triplet around 2.1-2.4 ppm.

-

-CH₂- chain protons: A complex multiplet in the region of 1.2-1.6 ppm.

-

-CH₃ (Terminal methyl protons): A triplet around 0.9 ppm.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are as follows:

-

-COOH (Carbonyl carbon): In the range of 175-185 ppm.

-

-C≡C- (Alkynyl carbons): Typically found in the region of 65-90 ppm. The two carbons of the triple bond will have distinct signals.

-

-CH₂-COOH (α-carbon): Around 30-40 ppm.

-

-C≡C-CH₂- (Propargylic carbon): Around 15-25 ppm.

-

-CH₂- chain carbons: A series of signals between 20-35 ppm.

-

-CH₃ (Terminal methyl carbon): Around 14 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H stretch (Carboxylic Acid): A very broad and strong band from 2500-3300 cm⁻¹.[2][3][4][5]

-

C-H stretch (Alkyl): Sharp bands around 2850-2960 cm⁻¹.

-

C≡C stretch (Alkyne): A weak to medium band in the region of 2100-2260 cm⁻¹. The intensity of this band is often weak for internal alkynes.

-

C=O stretch (Carboxylic Acid): A strong, sharp peak between 1700-1725 cm⁻¹.[4]

-

C-O stretch (Carboxylic Acid): A medium intensity band in the 1210-1320 cm⁻¹ region.[2]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for long-chain fatty acids like this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard 1D proton experiment.

-

Parameters:

-

Pulse sequence: zg30 or similar.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

Data Acquisition (¹³C NMR):

-

Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Parameters:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (LC-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

-

The final solution should be prepared in the mobile phase to be used for the LC separation.

Data Acquisition:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used for fatty acid analysis.[6]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids.[7]

-

Mass Analyzer: Set to scan a mass range that includes the expected m/z of the parent ion and potential fragments (e.g., m/z 50-500).

-

Collision Energy (for MS/MS): If fragmentation data is desired, a collision energy of 10-40 eV can be applied.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

References

- 1. PubChemLite - this compound (C12H20O2) [pubchemlite.lcsb.uni.lu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR Spectra for Carboxylic Acid | Detailed Guide [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Dodecynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dodecynoic acid is a 12-carbon acetylenic fatty acid. While its natural occurrence has not been documented, its synthesis provides a valuable molecule for research in areas such as medicinal chemistry and materials science. The presence of both a carboxylic acid and an internal alkyne functional group allows for a variety of chemical modifications, making it a versatile building block. This guide details a plausible synthetic route for the preparation of this compound, including a comprehensive experimental protocol, purification methods, and expected analytical data. As no specific biological activities have been reported for this compound, this document will focus on its chemical synthesis and characterization.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of β,γ-alkynoic acids, such as this compound, is the carboxylation of a terminal alkyne. This involves the deprotonation of the terminal alkyne with a strong base, typically an organolithium reagent, to form a lithium acetylide. This nucleophilic intermediate is then reacted with carbon dioxide to yield the corresponding carboxylic acid after an acidic workup.

The proposed synthesis of this compound commences with the commercially available terminal alkyne, 1-undecyne.

Overall Reaction:

Caption: Synthetic workflow for this compound.

Biological Activity

Currently, there is no published data on the biological activity or signaling pathways associated with this compound. However, some related β,γ-unsaturated carboxylic acids have been investigated. For instance, certain butenolide structures, which also contain a β,γ-unsaturation relative to a carbonyl group, have shown inhibitory effects against yeast and gram-negative bacteria. Further research would be necessary to determine if this compound possesses any significant biological properties.

This technical guide provides a comprehensive overview of a viable synthetic route to this compound. The detailed experimental protocol and purification methods offer a practical guide for its preparation in a laboratory setting. The tabulated physicochemical and spectroscopic data, while predicted, serve as a useful reference for the characterization of the synthesized compound. The lack of information on its natural occurrence and biological activity highlights an opportunity for future research to explore the potential applications of this acetylenic fatty acid.

Potential Biological Activity of 3-Dodecynoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dodecynoic acid, a C12 acetylenic fatty acid, has been identified as a constituent of the methanolic extract of Curcuma aeruginosa Roxb. rhizomes. This extract has demonstrated notable inhibitory activity against key enzymes of the Human Immunodeficiency Virus type 1 (HIV-1), suggesting that this compound may contribute to these antiviral properties. While quantitative data on the isolated compound is limited, the bioactivity of the source extract and structurally related fatty acids indicates potential for further investigation into its antiviral, antibacterial, and anti-inflammatory applications. This document provides a comprehensive overview of the current, albeit limited, knowledge of the biological activities of this compound, detailed experimental protocols for relevant assays, and a discussion of potential mechanisms of action through key signaling pathways.

Introduction

Fatty acids and their derivatives are a diverse class of molecules with a wide range of biological activities. Among these, acetylenic fatty acids, characterized by the presence of one or more carbon-carbon triple bonds, have garnered interest for their potential therapeutic applications. This compound is a medium-chain alkynoic fatty acid. Its presence in a plant extract with demonstrated anti-HIV-1 activity provides the primary impetus for its investigation as a potential bioactive compound. This whitepaper aims to consolidate the available data on this compound, provide detailed methodologies for its further study, and explore its potential mechanisms of action.

Potential Biological Activities

Anti-HIV Activity

A methanolic extract of Curcuma aeruginosa Roxb., in which this compound was identified as a phytochemical constituent, has shown significant inhibitory effects on two critical HIV-1 enzymes: HIV-1 protease (PR) and reverse transcriptase (RT).[1][2]

Table 1: Anti-HIV-1 Activity of Curcuma aeruginosa Methanolic Extract (Containing this compound) [1][2]

| Target Enzyme | Activity | Concentration |

| HIV-1 Protease | 82.44% inhibition | 1 mg/mL |

| HIV-1 Protease | IC50 = 0.87 ± 0.02 mg/mL | - |

| HIV-1 Reverse Transcriptase | 64.97% inhibition | 1 mg/mL |

Note: The data above pertains to the entire methanolic extract and not to isolated this compound. The specific contribution of this compound to the observed activity is yet to be determined.

Potential Antibacterial Activity

Table 2: Antibacterial Activity of 2-Dodecynoic Acid [3]

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

| Mycobacterium smegmatis | >300 |

Note: This data is for an isomer of this compound and may not be representative of its own antibacterial activity. Further studies on this compound are required.

Potential Anti-inflammatory and Anticancer Activities

Currently, there is no direct quantitative data available in the reviewed literature regarding the anti-inflammatory or anticancer activities of isolated this compound. However, the broader class of fatty acids is known to modulate inflammatory pathways, and some acetylenic fatty acids have demonstrated cytotoxic effects against cancer cell lines. Further research is warranted to explore these potential activities for this compound.

Potential Signaling Pathways

The biological activities of fatty acids are often mediated through their interaction with various cellular signaling pathways. Based on the known mechanisms of other fatty acids, this compound could potentially modulate pathways such as NF-κB and MAPK, which are crucial in inflammation and immune responses.

Caption: Potential inhibition of the NF-κB pathway by this compound.

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Experimental Protocols

In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for high-throughput screening of potential HIV-1 protease inhibitors.

Materials:

-

HIV-1 Protease Assay Buffer

-

HIV-1 Protease (recombinant)

-

HIV-1 Protease Substrate (fluorogenic)

-

Test compound (this compound)

-

Positive Control (e.g., Pepstatin A)

-

96-well microplate (black, flat-bottom)

-

Fluorescence microplate reader (Ex/Em = 330/450 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of the test compound and positive control in a suitable solvent (e.g., DMSO) and dilute with Assay Buffer. Reconstitute the HIV-1 protease and substrate according to the manufacturer's instructions.

-

Assay Plate Setup:

-

Test Wells: Add test compound solution.

-

Positive Control Wells: Add positive control solution.

-

Enzyme Control Wells: Add Assay Buffer.

-

-

Enzyme Addition: Add the diluted HIV-1 protease solution to all wells except the blank.

-

Incubation: Incubate the plate at 37°C for 15 minutes.

-

Substrate Addition: Add the HIV-1 protease substrate solution to all wells.

-

Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 60-120 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the formula: % Inhibition = [(Rate_enzyme_control - Rate_test_compound) / Rate_enzyme_control] * 100

Caption: Workflow for the fluorometric HIV-1 protease inhibition assay.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol is based on a colorimetric ELISA-based assay that detects the incorporation of digoxigenin-labeled dUTP into a DNA strand.

Materials:

-

Reaction Buffer

-

Template/Primer (poly(A)oligo(dT))

-

dNTP mix (with DIG-dUTP)

-

HIV-1 Reverse Transcriptase (recombinant)

-

Test compound (this compound)

-

Positive Control (e.g., Nevirapine)

-

Lysis Buffer

-

Anti-DIG-POD antibody

-

POD substrate (e.g., ABTS)

-

Streptavidin-coated 96-well microplate

-

Microplate reader (405 nm)

Procedure:

-

RT Reaction: In a reaction tube, combine the reaction buffer, template/primer, dNTP mix, test compound or control, and HIV-1 RT. Incubate at 37°C for 1-2 hours.

-

Binding to Plate: Transfer the reaction mixture to a streptavidin-coated microplate. Incubate to allow the biotinylated DNA product to bind.

-

Washing: Wash the plate to remove unbound reagents.

-

Antibody Incubation: Add the anti-DIG-POD antibody and incubate.

-

Washing: Wash the plate to remove unbound antibody.

-

Substrate Reaction: Add the POD substrate and incubate until a color change is observed.

-

Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percent inhibition as described for the protease assay.

Conclusion and Future Directions

The presence of this compound in a plant extract with potent anti-HIV-1 activity strongly suggests its potential as a bioactive molecule. However, the current lack of quantitative data for the isolated compound is a significant knowledge gap. Future research should focus on the isolation and purification of this compound to enable a thorough evaluation of its biological activities.

Key areas for future investigation include:

-

Determination of the IC50 values of isolated this compound against HIV-1 protease and reverse transcriptase.

-

Screening for antibacterial and antifungal activity and determination of MIC values against a panel of pathogenic microorganisms.

-

Investigation of its anti-inflammatory properties, including its effects on cytokine production and key inflammatory signaling pathways like NF-κB and MAPK.

-

Evaluation of its cytotoxic potential against various cancer cell lines.

A comprehensive understanding of the biological activities and mechanisms of action of this compound will be crucial in determining its potential for development as a novel therapeutic agent.

References

Solubility of 3-Dodecynoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-dodecynoic acid in organic solvents. Despite a comprehensive literature search, no specific quantitative solubility data for this compound has been publicly reported. This document, therefore, provides a detailed overview of the expected solubility characteristics of this compound based on established principles of physical organic chemistry and data from structurally analogous fatty acids. Furthermore, it outlines a general experimental protocol for the precise determination of its solubility. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of therapeutic agents and other applications involving this compound, enabling them to formulate effective solvent systems for synthesis, purification, and biological screening.

Introduction

This compound is a 12-carbon unsaturated fatty acid characterized by a carbon-carbon triple bond at the third position. Its unique structural features, combining a polar carboxylic acid head with a long, nonpolar hydrocarbon tail containing an alkynyl group, suggest a nuanced solubility profile that is critical for its application in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is a prerequisite for its effective use in reaction chemistry, purification processes such as crystallization, and formulation for biological assays.

This guide provides a qualitative assessment of the expected solubility of this compound and a general methodology for its quantitative determination.

Predicted Solubility of this compound

The solubility of a fatty acid is primarily governed by the interplay between its polar carboxylic acid head group and its nonpolar hydrocarbon tail. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): The long C12 hydrocarbon chain of this compound is expected to facilitate its dissolution in nonpolar organic solvents. The hydrophobic interactions between the alkyl chain and the nonpolar solvent molecules are the primary driving force for solubility in these systems. Fatty acids are generally soluble in organic solvents like ethanol (B145695) and chloroform[1]. Normal saturated fatty acids are often more soluble in chloroform (B151607) than in other organic solvents[2].

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the carboxylic acid group of this compound. While the nonpolar tail will still play a significant role, the polarity of the solvent will enhance the solubility compared to strictly nonpolar solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid group of this compound. The solubility in these solvents is expected to be favorable. For instance, fatty acids are generally soluble in ethanol[1].

The presence of the triple bond in this compound, as compared to its saturated counterpart, dodecanoic acid (lauric acid), or its monounsaturated analog, 3-dodecenoic acid, introduces a region of increased polarity and linearity in the hydrocarbon chain. This may slightly enhance its solubility in polar solvents compared to dodecanoic acid.

Solubility Data of a Structurally Related Compound: Dodecanoic Acid (Lauric Acid)

While no specific data for this compound is available, the solubility of dodecanoic acid (lauric acid), the saturated C12 fatty acid, can provide a useful, albeit approximate, reference point. It is important to note that the presence of the triple bond in this compound will influence its crystal lattice energy and its interactions with solvents, leading to different solubility values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | 20 | Soluble |

| THF | 20 | Soluble |

| Acetonitrile | 20 | Soluble |

| Water | 20 | Insoluble |

Data is qualitative and based on general statements for saturated fatty acids[3].

Experimental Protocol for Solubility Determination

A gravimetric method is a reliable and straightforward approach for determining the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or heating block

-

Vials with screw caps

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization. Immediately pass the solution through a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Place the vial with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

-

Mass Determination: Once the solvent is fully evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mol/L) from the mass of the dissolved this compound and the volume of the solvent used.

Visualization of a General Drug Development Workflow

In the context of drug development, determining the solubility of a lead compound is a critical early step. The following diagram illustrates a simplified, logical workflow for the initial assessment of a compound's suitability.

Conclusion

While specific solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust framework for predicting its solubility behavior and a detailed experimental protocol for its quantitative determination. The principles outlined herein, based on the known behavior of similar fatty acids, suggest that this compound will exhibit good solubility in a range of common organic solvents, with the specific solubility being dependent on the solvent's polarity and hydrogen bonding capacity. The provided experimental methodology offers a clear path for researchers to generate the precise data needed for their specific applications, from chemical synthesis to formulation for biological testing.

References

Predicted Metabolic Pathways for 3-Dodecynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 12, 2025

Abstract

3-Dodecynoic acid, an unsaturated fatty acid containing a triple bond at the third carbon, presents a unique metabolic challenge to standard fatty acid oxidation pathways. This document outlines the predicted metabolic routes for this compound, primarily focusing on a modified beta-oxidation pathway and an alternative omega-oxidation pathway. The predictions are based on established principles of fatty acid metabolism, particularly the handling of unsaturated bonds, and studies on structurally similar acetylenic fatty acids. This guide provides a theoretical framework, proposes experimental designs for validation, and presents the predicted pathways in a structured format for researchers in biochemistry and drug development.

Introduction

Fatty acids are a significant source of energy, primarily catabolized through the beta-oxidation spiral in the mitochondria.[1][2] This process efficiently breaks down saturated fatty acids into acetyl-CoA units.[3] However, the presence of unsaturations, such as double or triple bonds, requires additional enzymatic steps to reconfigure the bond structure for compatibility with the beta-oxidation enzymes.[4] this compound, with its triple bond at a key position for the initiation of beta-oxidation, is predicted to undergo significant modification before it can be fully metabolized. This guide explores the most probable metabolic fates of this molecule.

Predicted Metabolic Pathway 1: Modified Beta-Oxidation

The canonical beta-oxidation pathway involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[5] The triple bond in this compound at the C3 position directly interferes with the initial dehydrogenation and subsequent hydration steps. Therefore, a modified pathway involving isomerization and reduction is proposed.

Step-by-step Predicted Pathway:

-

Activation: Like all fatty acids, this compound must first be activated to its coenzyme A (CoA) thioester, 3-dodecynoyl-CoA, by an acyl-CoA synthetase in the cytoplasm. This reaction requires ATP.

-

Mitochondrial Transport: The activated 3-dodecynoyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle system.[2][5]

-

Isomerization: The triple bond at the 3-4 position (γ-δ) is a roadblock for the standard beta-oxidation enzymes. It is predicted that an isomerase, potentially a specialized enoyl-CoA isomerase, converts the 3-yne bond to a conjugated 2,4-diene system.

-

Reduction: The resulting 2,4-dienoyl-CoA is then a substrate for a 2,4-dienoyl-CoA reductase. This enzyme uses NADPH to reduce one of the double bonds, yielding a trans-3-enoyl-CoA.

-

Further Isomerization: The trans-3-enoyl-CoA is then isomerized by enoyl-CoA isomerase to the trans-2-enoyl-CoA, which is a standard intermediate in the beta-oxidation of unsaturated fatty acids.[3]

-

Completion of Beta-Oxidation: From this point, the trans-2-enoyl-CoA can enter the conventional beta-oxidation spiral, undergoing hydration, oxidation, and thiolysis to yield acetyl-CoA and a shortened acyl-CoA, which continues through the cycle.

Below is a diagram illustrating the predicted modified beta-oxidation pathway for this compound.

Predicted modified beta-oxidation pathway for this compound.

Predicted Metabolic Pathway 2: Omega (ω)-Oxidation

Omega-oxidation is an alternative fatty acid metabolic pathway that occurs in the endoplasmic reticulum, particularly for medium-chain fatty acids.[4] This pathway involves the oxidation of the terminal methyl carbon (the ω-carbon). Given that acetylenic fatty acids can act as inhibitors of certain cytochrome P450 enzymes, it is also plausible that they are substrates for others.[6] Studies on lauric acid (dodecanoic acid) have shown that it can undergo omega-hydroxylation by cytochrome P450 enzymes, specifically from the CYP4A family.[7]

Step-by-step Predicted Pathway:

-

Omega-Hydroxylation: The metabolism is initiated by a cytochrome P450 monooxygenase, which hydroxylates the terminal methyl group (C12) of this compound to form 12-hydroxy-3-dodecynoic acid. This reaction requires NADPH and O2.

-

Oxidation to Aldehyde: The terminal alcohol is then oxidized to an aldehyde by alcohol dehydrogenase.

-

Oxidation to Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, forming a dicarboxylic acid: 3-dodecynedioic acid.

-

Beta-Oxidation from Both Ends: This dicarboxylic acid can then be activated at either end to its CoA ester and undergo beta-oxidation, typically from the omega end, in the mitochondria to produce shorter-chain dicarboxylic acids and acetyl-CoA.

Below is a diagram illustrating the predicted omega-oxidation pathway for this compound.

Predicted omega-oxidation pathway for this compound.

Data Presentation

As there is no direct experimental quantitative data available for the metabolism of this compound in the reviewed literature, the following table summarizes the key enzymes predicted to be involved in its metabolism and their putative roles.

| Pathway | Enzyme | Predicted Role | Cofactor(s) | Subcellular Location |

| Activation | Acyl-CoA Synthetase | Converts this compound to 3-Dodecynoyl-CoA. | ATP, CoA | Cytoplasm / ER |

| Modified Beta-Oxidation | Isomerase | Converts 3-yne bond to a conjugated diene system. | None | Mitochondria |

| 2,4-Dienoyl-CoA Reductase | Reduces the conjugated diene. | NADPH | Mitochondria | |

| Enoyl-CoA Isomerase | Isomerizes trans-3-enoyl-CoA to trans-2-enoyl-CoA. | None | Mitochondria | |

| Standard Beta-Oxidation Enzymes | Catabolism of the resulting fatty acyl-CoA. | FAD, NAD+, CoA | Mitochondria | |

| Omega-Oxidation | Cytochrome P450 (CYP4A family) | Hydroxylates the terminal methyl group. | NADPH, O2 | Endoplasmic Reticulum |

| Alcohol Dehydrogenase | Oxidizes the terminal alcohol to an aldehyde. | NAD+ | Endoplasmic Reticulum | |

| Aldehyde Dehydrogenase | Oxidizes the aldehyde to a carboxylic acid. | NAD+ | Endoplasmic Reticulum |

Proposed Experimental Protocol

To validate the predicted metabolic pathways, an in-vitro experiment using liver microsomes (for omega-oxidation) and mitochondria (for beta-oxidation) can be performed.

Objective: To identify the metabolic products of this compound when incubated with rat liver subcellular fractions.

Materials:

-

This compound

-

Rat liver homogenate

-

Buffer solutions (e.g., potassium phosphate (B84403) buffer)

-

Cofactors: ATP, CoA, L-carnitine, NAD+, NADPH, FAD

-

Centrifuge for subcellular fractionation

-

Incubator

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Analytical equipment: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Methodology:

-

Subcellular Fractionation:

-

Homogenize fresh rat liver in ice-cold buffer.

-

Centrifuge the homogenate at low speed (e.g., 700 x g) to pellet nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Centrifuge the subsequent supernatant at a very high speed (e.g., 100,000 x g) to pellet the microsomes (ER fraction).

-

Resuspend the mitochondrial and microsomal pellets in appropriate buffers.

-

-

Incubation:

-

Mitochondrial Assay (for Beta-Oxidation):

-

Prepare reaction mixtures containing the mitochondrial fraction, this compound, and cofactors for beta-oxidation (ATP, CoA, L-carnitine, NAD+, FAD).

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Run parallel controls without the substrate or with heat-inactivated mitochondria.

-

-

Microsomal Assay (for Omega-Oxidation):

-

Prepare reaction mixtures containing the microsomal fraction, this compound, and cofactors for CYP450 activity (NADPH).

-

Incubate at 37°C for a specified time.

-

Run parallel controls, including one without NADPH to confirm P450 dependence.

-

-

-

Extraction and Analysis:

-

Stop the reactions by adding acid.

-

Extract the lipids and metabolites from the reaction mixture using an organic solvent.

-

Evaporate the solvent and derivatize the samples if necessary for GC-MS analysis (e.g., silylation).

-

Analyze the samples by GC-MS or LC-MS to identify and quantify the parent compound and any resulting metabolites (e.g., hydroxylated forms, dicarboxylic acids, shortened-chain fatty acids).

-

Below is a diagram of the proposed experimental workflow.

Proposed workflow for investigating this compound metabolism.

Conclusion

The metabolism of this compound is predicted to diverge from that of saturated fatty acids due to the presence of a triple bond at the C3 position. The most likely catabolic routes are a modified beta-oxidation pathway, requiring isomerization and reduction steps, and an alternative omega-oxidation pathway initiated by cytochrome P450 enzymes. The pathways and experimental designs proposed in this guide provide a foundational framework for future research to elucidate the precise metabolic fate of this and other acetylenic fatty acids. Such research is crucial for understanding their biological activity and potential applications in drug development.

References

- 1. Beta oxidation - Wikipedia [en.wikipedia.org]

- 2. aocs.org [aocs.org]

- 3. jackwestin.com [jackwestin.com]

- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Fatty acid beta oxidation | Abcam [abcam.com]

- 6. Specific inactivation of hepatic fatty acid hydroxylases by acetylenic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450-dependent desaturation of lauric acid: isoform selectivity and mechanism of formation of 11-dodecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3-Dodecynoic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dodecynoic acid, a medium-chain fatty acid, presents an intriguing subject for in silico modeling to explore its potential biological activities and interactions with protein targets. Due to the limited availability of direct experimental data, this technical guide outlines a comprehensive, hypothetical in silico workflow to investigate the compound's pharmacokinetics, identify potential protein targets, and characterize its binding interactions. This document serves as a methodological framework for researchers to apply computational techniques in the early-stage investigation of novel fatty acids.

Introduction to this compound

This compound is a 12-carbon medium-chain fatty acid characterized by a carbon-carbon triple bond at the third position. While its saturated counterpart, lauric acid, is known for its antimicrobial properties, the biological significance of this compound is not yet well-established.[1] In silico modeling offers a rapid and cost-effective approach to predict its potential biological functions and guide further experimental validation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₂ | PubChem |

| Molecular Weight | 196.29 g/mol | PubChem |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

Hypothetical In Silico Modeling Workflow

The following sections detail a proposed in silico workflow to elucidate the potential interactions and biological effects of this compound.

Caption: A conceptual workflow for the in silico modeling of this compound.

ADMET Prediction

A critical initial step in evaluating a compound's drug-like potential is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2][3][4][5][6]

Experimental Protocol: In Silico ADMET Prediction

-

Input : Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Platform Selection : Utilize a web-based ADMET prediction tool such as ADMETlab, pkCSM, or a commercial software package.[3]

-

Property Calculation : Submit the SMILES string to the server to calculate various physicochemical and pharmacokinetic properties.

-

Data Analysis : Analyze the predicted values for key parameters like oral bioavailability, blood-brain barrier penetration, CYP450 inhibition, and potential toxicity endpoints.

Table 2: Predicted ADMET Properties of this compound (Hypothetical Data)

| Parameter | Predicted Value | Interpretation |

| Oral Bioavailability | > 80% | High potential for oral absorption. |

| Blood-Brain Barrier | Non-penetrant | Unlikely to have central nervous system effects. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| AMES Toxicity | Non-mutagenic | Low likelihood of being a mutagen. |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |

Target Identification and Molecular Docking

Based on the known biological roles of other medium-chain fatty acids, potential protein targets for this compound can be hypothesized. These include Fatty Acid Binding Proteins (FABPs), G-protein coupled receptors (FFARs), and Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in fatty acid transport and signaling.[7][8][9][10][11]

Experimental Protocol: Molecular Docking

-

Protein Preparation :

-

Download the 3D structure of the target protein (e.g., PPARα) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate charges using software like AutoDock Tools.[12]

-

-

Ligand Preparation :

-

Generate a 3D conformer of this compound.

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Grid Box Generation : Define the search space for docking, typically centered on the known active site of the protein.

-

Docking Simulation : Perform the docking using a program like AutoDock Vina, which will predict the binding affinity and pose of the ligand within the protein's active site.[13]

-

Analysis : Visualize the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.

Table 3: Hypothetical Molecular Docking Results for this compound with Potential Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| PPARα | 1K7L | -7.8 | TYR314, HIS440, ILE318 |

| FABP4 | 2NNF | -6.5 | ARG126, TYR128, PHE57 |

| FFAR1 (GPR40) | 4PHU | -7.2 | ARG183, ARG258, TYR91 |

Molecular Dynamics Simulation

To assess the stability of the predicted protein-ligand complex and to understand its dynamic behavior, a molecular dynamics (MD) simulation is performed.[14][15]

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup :

-

Take the best-docked pose of the this compound-protein complex.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.

-

-

Minimization and Equilibration :

-

Perform energy minimization to remove any steric clashes.

-

Gradually heat the system to physiological temperature and equilibrate it under constant pressure and temperature.

-

-

Production Run : Run the MD simulation for a sufficient time (e.g., 100 nanoseconds) to observe the stability of the complex.

-

Trajectory Analysis : Analyze the simulation trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

Table 4: Hypothetical Molecular Dynamics Simulation Analysis

| Parameter | Value | Interpretation |

| RMSD of Protein Backbone | < 2 Å | The protein structure remains stable throughout the simulation. |

| RMSD of Ligand | < 1.5 Å | The ligand maintains a stable binding pose within the active site. |

| Key Hydrogen Bond Occupancy | > 75% | Indicates a stable hydrogen bond interaction with a key residue. |

Signaling Pathway Analysis

Based on the identified high-affinity protein target (e.g., PPARα), the potential downstream signaling pathways affected by this compound can be mapped. PPARα activation is known to regulate genes involved in lipid metabolism.[16]

Caption: A simplified diagram of the PPARα signaling pathway potentially activated by this compound.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the in silico investigation of this compound. By employing a systematic workflow of ADMET prediction, molecular docking, molecular dynamics simulation, and pathway analysis, researchers can generate valuable hypotheses about the compound's biological activity, which can then be prioritized for experimental validation. This approach exemplifies the power of computational methods in modern drug discovery and molecular biology research.

References

- 1. Lauric acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 4. ADMET-AI [admet.ai.greenstonebio.com]

- 5. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 6. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]

- 7. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]

- 8. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]

- 9. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty acid-binding proteins | Other protein targets | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kaempferol Regulates Lipid Homeostasis, Endocannabinoid System, and PPARα in Rat Cerebral Cortex Following BCCAO/R [mdpi.com]

Quantum Chemical Calculations for 3-Dodecynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and biological properties of 3-dodecynoic acid. While direct computational studies on this compound are not extensively available in public literature, this document outlines a robust theoretical framework based on established computational methodologies for similar fatty acids. By leveraging Density Functional Theory (DFT) and other computational techniques, researchers can gain profound insights into the molecule's behavior, guiding further experimental work and drug development efforts.

Introduction to this compound

This compound is an unsaturated fatty acid with a twelve-carbon chain and a carbon-carbon triple bond at the third position. Its unique structural features suggest potential biological activities that are of interest in pharmaceutical research. Quantum chemical calculations offer a powerful, non-experimental approach to predict its physicochemical properties and potential interactions with biological systems.

Theoretical Framework and Computational Methodologies

The primary theoretical approach for studying fatty acids like this compound is Density Functional Theory (DFT). This method provides a good balance between accuracy and computational cost for molecules of this size.

Software and Basis Sets

Calculations would typically be performed using software packages such as Gaussian, ORCA, or Spartan. A common and effective combination of theory and basis set for fatty acids is the B3LYP functional with the 6-31G* or a larger basis set, which includes polarization functions to accurately describe the electronic distribution around the atoms.

Key Calculated Properties

The following properties are crucial for a comprehensive understanding of this compound:

-

Geometric Optimization: To find the lowest energy conformation of the molecule.

-

Vibrational Frequencies: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.

-

Electronic Properties: Including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding chemical reactivity. The HOMO-LUMO gap is an indicator of molecular stability.

-

Spectroscopic Properties: Prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) to aid in experimental structure verification.

-

Thermodynamic Properties: Such as enthalpy, entropy, and Gibbs free energy of formation.

-

Molecular Electrostatic Potential (MEP): To identify regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic and nucleophilic attack.

Data Presentation: Predicted Properties of this compound

The following tables summarize hypothetical but realistic quantitative data that would be obtained from quantum chemical calculations on this compound.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C≡C | 1.21 Å |

| C-C (adjacent to triple bond) | 1.47 Å | |

| C=O | 1.23 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-C≡C | 178.5° |

| C-C=O | 124.3° | |

| C-O-H | 108.9° |

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.8 D |

| Enthalpy of Formation | -150.5 kcal/mol |

| Gibbs Free Energy of Formation | -85.2 kcal/mol |

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Selected)

| Atom | Predicted Chemical Shift (ppm) |

| C1 (Carboxyl) | 175.2 |

| C2 | 35.8 |

| C3 | 80.1 |

| C4 | 85.4 |

| H (Carboxyl) | 11.5 |

| H (adjacent to triple bond) | 2.3 |

Experimental Protocols: A General Computational Workflow

The following outlines a typical experimental protocol for the quantum chemical analysis of a fatty acid like this compound.

-

Molecular Structure Input: The initial 3D structure of this compound is built using a molecular editor.

-

Conformational Search: A conformational analysis is performed to identify the lowest energy conformer. This can be done using molecular mechanics methods initially, followed by DFT optimization of the most stable conformers.

-

Geometric Optimization: The geometry of the most stable conformer is optimized using DFT at a specified level of theory (e.g., B3LYP/6-31G*).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to verify that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.

-

Property Calculations: Single-point energy calculations are performed on the optimized geometry to obtain electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential.

-

NMR Chemical Shift Calculation: NMR shielding tensors are calculated using a method like GIAO (Gauge-Including Atomic Orbital) and referenced against a standard (e.g., TMS) to predict chemical shifts.

-

Data Analysis and Visualization: The output data is analyzed, and molecular orbitals, electrostatic potential maps, and predicted spectra are visualized.

Visualizations

The following diagrams illustrate a typical workflow for computational analysis and a hypothetical signaling pathway that could be influenced by a fatty acid.

Caption: Computational chemistry workflow for this compound analysis.

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

Quantum chemical calculations provide a powerful and predictive framework for understanding the properties of this compound at the molecular level. The methodologies and data presented in this guide offer a blueprint for in silico investigations that can significantly accelerate the research and development process for novel therapeutics. By integrating computational chemistry with experimental studies, a more complete and nuanced understanding of the biological role of this compound can be achieved.

An In-depth Technical Guide on the Natural Occurrence of C12 Alkynoic Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkynoic fatty acids, characterized by the presence of one or more carbon-carbon triple bonds, represent a unique class of lipids with diverse and potent biological activities. While various chain lengths of these acetylenic lipids have been discovered in nature, this technical guide focuses specifically on the natural occurrence of C12 alkynoic fatty acids. This document provides a comprehensive overview of their sources, biosynthesis, and known biological functions, with a particular emphasis on quantitative data and detailed experimental methodologies for their study.

While the natural occurrence of C12 alkynoic fatty acids appears to be rare compared to their saturated and monounsaturated counterparts like lauric acid (dodecanoic acid), evidence suggests their existence in specific natural sources. This guide aims to consolidate the current knowledge and provide a valuable resource for researchers interested in the exploration and exploitation of these intriguing molecules.

Natural Occurrence of C12 Alkynoic Fatty Acids

The presence of C12 alkynoic fatty acids in nature is not as widespread as other fatty acid classes. However, specific isomers of dodecynoic acid have been reported in certain organisms.

Plant Kingdom

While the Santalaceae (sandalwood family) and Olacaceae plant families are known for producing acetylenic fatty acids, these are typically of longer chain lengths, such as C18.[1][2] However, the biosynthetic pathways that produce these longer-chain alkynoic acids may involve C12 intermediates, suggesting the potential for their accumulation in certain plant tissues or under specific physiological conditions. Further targeted metabolomic studies of these and other plant families are warranted to fully explore the distribution of C12 alkynoic fatty acids.

Marine Organisms

Marine sponges are a rich source of diverse and often unique fatty acids, including those with acetylenic bonds.[3][4] While many reported acetylenic fatty acids from sponges are of longer chain lengths, the vast chemical diversity of sponge metabolomes suggests that C12 variants may yet be discovered in unexplored species. For example, the sponge Siphonodictyon coralliphagum has been shown to contain dodecanoic acid, and other sponges are known to produce a variety of modified fatty acids.[5]

Fungi and Bacteria

Endophytic fungi and various bacteria are known producers of bioactive secondary metabolites, including fatty acids with antimicrobial properties. For instance, the endophytic fungus Paecilomyces sp. has been found to produce dodecanoic acid.[6] While direct evidence for C12 alkynoic fatty acid production is limited, some bacteria are known to produce related unsaturated fatty acids that act as signaling molecules. One such example is the production of 3-hydroxy-5-cis-dodecenoic acid by Lactobacillus plantarum.[7] Given the metabolic plasticity of microorganisms, the potential for C12 alkynoic fatty acid biosynthesis in this domain remains an open area of investigation.

Quantitative Data

To date, there is a scarcity of published quantitative data specifically on the concentration of C12 alkynoic fatty acids in natural sources. The table below is intended to be populated as more research becomes available. For context, the table includes data on a related C12 unsaturated fatty acid.

| Fatty Acid | Organism | Tissue/Part | Concentration | Reference |

| 3-hydroxy-5-cis-dodecenoic acid | Lactobacillus plantarum MiLAB 14 | Culture supernatant | 1.0 µg/mL | [7] |

| 2-dodecynoic acid | [Organism] | [Tissue/Part] | [Concentration] | [Reference] |

| 5-dodecynoic acid | [Organism] | [Tissue/Part] | [Concentration] | [Reference] |

Researchers are encouraged to contribute to this data table as new findings emerge.

Experimental Protocols

The study of C12 alkynoic fatty acids involves a series of steps from extraction to identification and quantification. The following are detailed methodologies for key experiments.

Extraction and Isolation of Fatty Acids from Marine Invertebrates

This protocol is adapted from established methods for the isolation of bioactive secondary metabolites from marine organisms.[8][9]

-

Sample Preparation: Freeze-dry the marine invertebrate tissue to remove water.

-

Extraction: Homogenize the dried tissue and extract with a mixture of dichloromethane (B109758) and methanol (B129727) (1:1, v/v). Perform the extraction multiple times to ensure complete recovery of lipids.

-

Solvent Partitioning: Concentrate the combined extracts under reduced pressure. Partition the residue between n-hexane and 90% aqueous methanol to separate nonpolar and polar lipids. The alkynoic fatty acids are expected to be in the n-hexane fraction.

-

Chromatographic Separation: Subject the n-hexane fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC).

-

Purification: Further purify the fractions containing the target compounds using high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., acetonitrile/water).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of fatty acids. Derivatization is typically required to increase the volatility of the fatty acids.[10][11][12]

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add a solution of 14% boron trifluoride in methanol (BF3-methanol).

-

Heat the mixture at 60°C for 30 minutes.

-

After cooling, add water and extract the FAMEs with hexane (B92381).

-

Wash the hexane layer with a saturated sodium chloride solution and dry over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 6890N or similar.

-

Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 250°C.

-

Oven Program: Start at 150°C, ramp to 270°C at 10°C/min, then to 310°C at 40°C/min and hold for 1 minute.

-

Carrier Gas: Helium.

-

Mass Spectrometer: Agilent 5973 or similar, operating in electron ionization (EI) mode.

-

Data Analysis: Identify FAMEs by comparing their mass spectra and retention times with those of authentic standards and library data.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of novel compounds.[13][14]

-

Sample Preparation: Dissolve a purified sample of the C12 alkynoic fatty acid (or its methyl ester) in a deuterated solvent (e.g., CDCl3).

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum to determine the number and types of protons present. Key signals for an alkynoic fatty acid include:

-

Protons adjacent to the triple bond (propargylic protons).

-

Protons on the double bond (if present).

-

The terminal methyl group.

-

The methylene (B1212753) groups of the fatty acid chain.

-

The α- and β-protons relative to the carboxyl group.

-

-

-

¹³C NMR Spectroscopy:

-

2D NMR Spectroscopy:

-

Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons and definitively assign the position of the triple bond.

-

Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the presence of the alkyne functional group.[17][18]

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Acquisition: Acquire the spectrum in the mid-infrared range (4000-400 cm⁻¹).

-

Data Interpretation: The characteristic absorption band for the C≡C triple bond stretch is typically found in the region of 2100-2260 cm⁻¹.[19] The exact position can provide information about the substitution pattern of the alkyne. The C-H stretch of a terminal alkyne appears as a sharp peak around 3300 cm⁻¹.

Biological Activities and Signaling Pathways

While specific signaling pathways for C12 alkynoic fatty acids are not yet well-defined, the broader class of alkynoic and unsaturated fatty acids is known to exhibit significant biological effects, particularly as antimicrobial agents.

Antifungal and Antimicrobial Mechanisms

Alkynoic fatty acids are known to possess potent antifungal and antibacterial properties. The proposed mechanism of action often involves the disruption of the fungal or bacterial cell membrane.[20][21][22] The insertion of the fatty acid into the lipid bilayer can lead to increased membrane fluidity and permeability, resulting in the leakage of cellular contents and ultimately cell death.

For example, 2-alkynoic fatty acids have been shown to inhibit the growth of various fungal pathogens. Their activity is dependent on chain length, with medium-chain fatty acids often exhibiting strong antimicrobial effects. It is plausible that C12 alkynoic fatty acids share this mechanism of action.

Caption: Proposed mechanism of antifungal action for C12 alkynoic fatty acids.

Inhibition of Fatty Acid Biosynthesis

Some alkynoic fatty acids have been shown to be inhibitors of fatty acid synthase (FAS), a key enzyme in lipid biosynthesis.[23][24][25] By targeting this essential metabolic pathway, these compounds can effectively halt the growth of pathogens. It is hypothesized that C12 alkynoic fatty acids could act as suicide substrates or competitive inhibitors of enzymes involved in fatty acid elongation.

Caption: Inhibition of the fatty acid synthase (FAS) complex by C12 alkynoic fatty acids.

Conclusion and Future Directions

The study of naturally occurring C12 alkynoic fatty acids is an emerging field with significant potential for the discovery of novel bioactive compounds. While their natural abundance appears to be limited, the potent biological activities associated with acetylenic lipids underscore the importance of continued research in this area. Future efforts should focus on:

-

Targeted screening of a wider range of organisms, particularly from underexplored marine and microbial habitats, to identify new sources of C12 alkynoic fatty acids.

-

Development of sensitive and specific analytical methods for the routine quantification of these compounds in complex biological matrices.

-

Elucidation of the specific molecular targets and signaling pathways modulated by C12 alkynoic fatty acids to better understand their mechanisms of action.

-

Investigation of their potential as leads for the development of new therapeutic agents , particularly in the area of antimicrobial and anticancer drug discovery.

This technical guide provides a foundation for researchers to build upon as we continue to unravel the chemistry and biology of these fascinating natural products.

References

- 1. Diversity of Δ12 Fatty Acid Desaturases in Santalaceae and Their Role in Production of Seed Oil Acetylenic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylenic FA | Cyberlipid [cyberlipid.gerli.com]

- 3. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chemistry of Marine Sponges∗ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 12. Derivatization techniques for free fatty acids by GC [restek.com]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. Specificity and Mode of Action of the Antifungal Fatty Acid cis-9-Heptadecenoic Acid Produced by Pseudozyma flocculosa - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 22. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens [mdpi.com]

- 23. Inhibition of fatty acid synthase prevents preadipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Alkyne Fingerprint: A Technical Guide to the Biosynthesis of Fatty Acids with Internal Triple Bonds

For Researchers, Scientists, and Drug Development Professionals

The presence of an internal triple bond (alkyne) functionality within a fatty acid backbone represents a unique biochemical transformation with significant implications for the discovery and development of novel therapeutics and bioactive compounds. This in-depth technical guide elucidates the core biosynthetic pathway responsible for the formation of these acetylenic lipids, focusing on the key enzymes, their kinetics, and the experimental methodologies used to study them.

The Core Biosynthetic Pathway: From Double to Triple Bonds

The biosynthesis of fatty acids with internal triple bonds primarily proceeds through the crepenynate pathway . This pathway begins with a common C18 unsaturated fatty acid, oleic acid, and involves a sequential desaturation and subsequent acetylenation.

The key transformations are:

-

Desaturation: The enzyme Δ12-oleate desaturase , a member of the Fatty Acid Desaturase 2 (FAD2) family, introduces a second double bond into oleic acid (18:1Δ9) at the Δ12 position to form linoleic acid (18:2Δ9,12)[1][2][3][4]. This is a crucial step as it provides the direct precursor for the acetylenase.

-

Acetylenation: A specialized, divergent FAD2-like enzyme known as Δ12-fatty acid acetylenase then catalyzes the conversion of the double bond at the Δ12 position of linoleic acid into a triple bond, yielding crepenynic acid (18:2Δ9,12-yne)[1][5][6].

Further modifications can occur, such as the introduction of another double bond by a bifunctional FAD2 with Δ12 and Δ14 desaturase activity, leading to the formation of dehydrocrepenynic acid[6]. These acetylenic fatty acids then serve as precursors for a diverse array of polyacetylenic natural products with a wide range of biological activities, including antifungal, insecticidal, and nematicidal properties[7].

Key Enzymes and Their Characteristics

The central players in this biosynthetic pathway are membrane-bound desaturases and acetylenases. These enzymes are non-heme di-iron proteins that utilize molecular oxygen and electrons, typically from NADH or NADPH via a cytochrome b5 intermediate, to catalyze the dehydrogenation of the fatty acid chain[8][9].

Δ12-Oleate Desaturase (FAD2)

-

Function: Catalyzes the conversion of oleic acid to linoleic acid.

-

Location: Primarily localized to the endoplasmic reticulum[10].

-